molecular formula C20H16FN5O2S B2537403 4-(benzyloxy)-1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1172029-38-7

4-(benzyloxy)-1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2537403
CAS RN: 1172029-38-7
M. Wt: 409.44
InChI Key: PLNRFJKYDLLQLQ-UHFFFAOYSA-N
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Description

The compound “4-(benzyloxy)-1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Scientific Research Applications

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives, related to the compound , were synthesized and characterized for their antiproliferative activities against cancer cell lines. Notably, some derivatives exhibited promising broad-spectrum antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Mert et al., 2014).

Heterocyclic Synthesis

Research into thiophenylhydrazonoacetates explored their reactivity towards various nitrogen nucleophiles, leading to the synthesis of diverse heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine. This study underscores the compound's versatility in synthesizing novel heterocyclic structures with potential biological activities (Mohareb et al., 2004).

New Thiadiazole Derivatives

Investigations into thiadiazole derivatives bearing a pyrazole moiety have led to the synthesis and characterization of new compounds. These findings contribute to the development of novel structures for further pharmacological evaluation (Saçmacı et al., 2017).

GyrB Inhibitors Design

A study designed and synthesized a series of compounds evaluated for their inhibition of Mycobacterium tuberculosis GyrB ATPase. This research highlights the potential of such compounds in developing new antibacterial agents (Jeankumar et al., 2013).

Future Directions

The 1,3,4-thiadiazole scaffold has been studied for its potential in drug development against multifactorial diseases . The study of fluorescence effects in bioactive 1,3,4-thiadiazole analogues can help in the development of an appropriate theoretical model of molecular interactions . This could clarify a broad range of biological and pharmaceutical applications of these compounds, which are more frequently used in clinical therapies .

properties

IUPAC Name

1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-13-23-24-20(29-13)22-19(27)18-17(28-12-14-5-3-2-4-6-14)11-26(25-18)16-9-7-15(21)8-10-16/h2-11H,12H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNRFJKYDLLQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

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